![molecular formula C12H16F6N4O5 B1435764 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate CAS No. 2109435-79-0](/img/structure/B1435764.png)
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate
Vue d'ensemble
Description
“3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a structural derivative of beta-amino acid . This compound is also known as Carcinine dihydrochloride .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years due to their wide range of applications. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . The molecular weight of a similar compound, “3-amino-N-2-(1H-imidazol-4-yl)ethyl propanamide dihydrochloride”, is 255.14 .Applications De Recherche Scientifique
Antibacterial Activity
A study by Tumosienė et al. (2012) explored the synthesis of azole derivatives from a related compound, 3-[(4-methylphenyl)amino]propanehydrazide, and its derivatives. They found that two of the synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Anticancer Activity
Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their anticancer activity. They observed that these compounds were more cytotoxic against the glioblastoma U-87 cell line than the MDA-MB-231 cell line (Tumosienė et al., 2020).
Corrosion Inhibition
Srivastava et al. (2017) studied novel amino acids based corrosion inhibitors, including derivatives of 1H-imidazol-3-ium-1-yl. They found these compounds to be effective in inhibiting corrosion, with one derivative showing an inhibition efficiency of 96.08% (Srivastava et al., 2017).
Electrophysiological Activity
A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which include the 1H-imidazol-1-yl moiety, showed that these compounds have potential as class III electrophysiological agents. This indicates their potential use in cardiac arrhythmia treatments (Morgan et al., 1990).
Urease Inhibition
Abbasi et al. (2020) synthesized bi-heterocyclic propanamides with the aim of inhibiting urease. Their results showed that these compounds, which include 1,3-thiazol-4-yl and 1,3,4-oxadiazol-2-yl groups, were very effective in inhibiting this enzyme (Abbasi et al., 2020).
Safety and Hazards
Orientations Futures
Imidazole-containing compounds have a broad range of applications and are key components in many functional molecules. They are used in medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . Therefore, the development of new synthetic methodologies and the exploration of their biological activities could be potential future directions .
Propriétés
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2C2HF3O2/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;2*3-2(4,5)1(6)7/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHHFINLFZZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



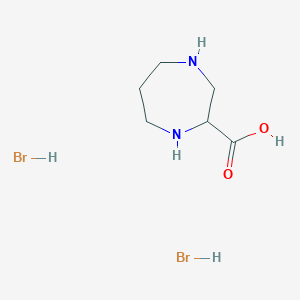
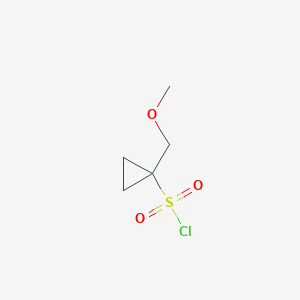

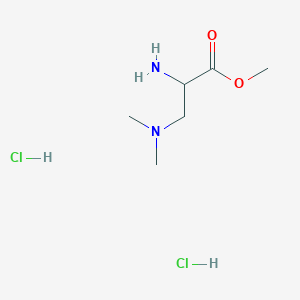
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
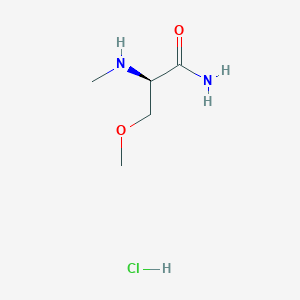


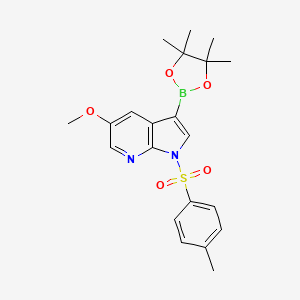

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
